1-(1-Aminoethyl)cyclopropanol

CAS No.: 1778734-58-9

Cat. No.: VC5663457

Molecular Formula: C5H11NO

Molecular Weight: 101.149

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1778734-58-9 |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.149 |

| IUPAC Name | 1-(1-aminoethyl)cyclopropan-1-ol |

| Standard InChI | InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3 |

| Standard InChI Key | YDUOHHRMLNGGPN-UHFFFAOYSA-N |

| SMILES | CC(C1(CC1)O)N |

Introduction

Structural and Molecular Characteristics

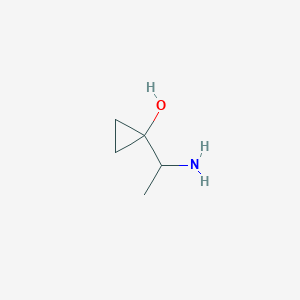

1-(1-Aminoethyl)cyclopropanol consists of a cyclopropane ring substituted with a hydroxyl group (-OH) and a 1-aminoethyl moiety (-CH(NH)CH). Key molecular features include:

The cyclopropane ring introduces significant ring strain (approximately 27 kcal/mol), which influences its reactivity . The hydroxyl and primary amine groups enable participation in hydrogen bonding and acid-base interactions, making the compound soluble in polar solvents like water and methanol .

Synthetic Methodologies

Kulinkovich Reaction

The Kulinkovich reaction is a prominent method for synthesizing cyclopropanols. This titanium-mediated process involves the reaction of esters with Grignard reagents (e.g., ethylmagnesium bromide) under mild conditions. For 1-(1-aminoethyl)cyclopropanol, the ester precursor is typically derived from aminoethyl-substituted starting materials. Yields range from 60–80%, with stereoselectivity controlled by the choice of chiral ligands .

Enantioselective Michael Initiated Ring Closure (MIRC)

MIRC reactions enable asymmetric synthesis by combining Michael addition with intramolecular cyclization. Using chiral catalysts (e.g., thiourea derivatives), this method achieves enantiomeric excess (ee) values exceeding 90% for 1-(1-aminoethyl)cyclopropanol. Recent advancements in flow chemistry have improved reaction efficiency, reducing side products like ring-opened byproducts .

Continuous Flow Synthesis

A two-step continuous flow approach has been developed for related cyclopropane aminoketones :

-

Photocyclization: 1,2-Diketones undergo visible-light-induced cyclization to form cyclopropanol intermediates.

-

Amination: The intermediate reacts with amines (e.g., phenylpropylamine) in the presence of thiourea catalysts.

This method achieves 75–90% yields with residence times of 15–60 minutes, demonstrating scalability for industrial applications .

Chemical Reactivity

Alcohol and Amine Functionalization

-

Oxidation: The hydroxyl group is oxidized to a ketone using Jones reagent (), yielding 1-(1-aminoethyl)cyclopropanone.

-

Acylation: The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing stability for pharmaceutical applications .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

-

Acid-Catalyzed Hydrolysis: In , the ring opens to form 3-aminopentanol .

-

Transition Metal Catalysis: Palladium catalysts facilitate cross-coupling reactions, enabling incorporation into complex organic frameworks .

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl):

-

IR (KBr):

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water) is used for purity analysis, with retention times of 8–12 minutes depending on derivatives .

Future Directions

-

Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts (e.g., iron) for greener production .

-

Biological Screening: Evaluating antimicrobial, anticancer, and neuropharmacological profiles.

-

Material Science: Incorporating cyclopropanol motifs into polymers for enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume